

# Withaphysalin C: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Withaphysalin C

Cat. No.: B3427222

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## Abstract

**Withaphysalin C** is a naturally occurring steroidal lactone belonging to the withanolide class, a group of C28-ergostane type steroids. First isolated from *Physalis minima*, this compound is of significant interest to the scientific community due to the established anti-inflammatory and immunomodulatory activities of related withaphysalins. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **Withaphysalin C**, with a focus on its potential therapeutic applications. Detailed experimental protocols for isolation and characterization, alongside an exploration of its likely mechanism of action via the NF- $\kappa$ B signaling pathway, are presented to support further research and development.

## Chemical Structure and Properties

**Withaphysalin C** is a complex polycyclic natural product. Its core structure is a 13,14-seco-steroid, a modification of the typical withanolide skeleton.

Chemical Structure:

- IUPAC Name: (1R,4S,5R,14R,18R)-18-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one[1]

- Molecular Formula: C<sub>28</sub>H<sub>36</sub>O<sub>7</sub>[1]
- CAS Number: 57485-60-6[1]

## Physicochemical Properties:

Property	Value	Source
Molecular Weight	484.6 g/mol	PubChem[1]
XLogP3-AA	2.2	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	7	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

## Spectral Data:

Detailed spectral data for **Withaphysalin C**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, were first reported in the primary literature in 1976. While the full text of this original publication is not widely available, the structural elucidation of numerous related withaphysalins from *Physalis minima* has been extensively documented using modern spectroscopic techniques[2][3]. The characterization would have relied on the analysis of chemical shifts, coupling constants, and correlation spectra to assign the complex proton and carbon framework, with MS confirming the molecular weight and fragmentation pattern, and IR indicating the presence of key functional groups such as hydroxyls, ketones, and lactones.

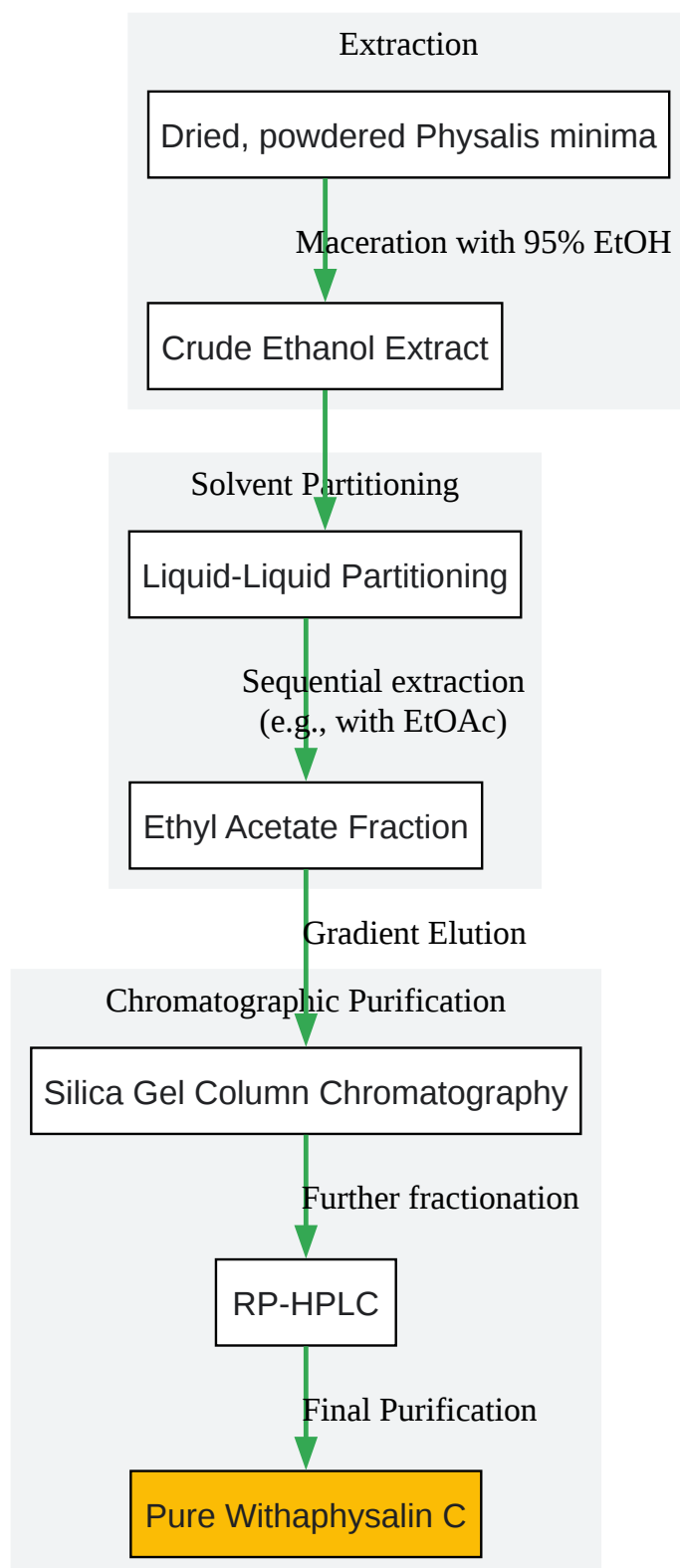
## Experimental Protocols

The isolation and characterization of **Withaphysalin C** follow established methodologies for the separation of withanolides from plant material. The following protocols are representative of the techniques described in the literature for the isolation of withaphysalins from *Physalis minima*[2][3].

## Isolation of Withaphysalin C from *Physalis minima*

This process involves the extraction of dried plant material followed by a multi-step chromatographic purification.

Workflow for Isolation:



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Caption: Workflow for the isolation of **Withaphysalin C**.

#### Methodology:

- **Extraction:** Dried and powdered whole plants of *Physalis minima* are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, typically enriched in withanolides, is collected.
- **Silica Gel Chromatography:** The dried ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components into fractions.
- **Preparative HPLC:** Fractions containing compounds with similar polarity to **Withaphysalin C** are further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

## Structural Elucidation

The definitive structure of the isolated compound is determined through a combination of spectroscopic methods.

#### Methodology:

- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C<sub>28</sub>H<sub>36</sub>O<sub>7</sub>.
- **NMR Spectroscopy:**
  - **<sup>1</sup>H NMR:** Provides information on the chemical environment of protons, their multiplicity, and coupling constants, which helps to define the connectivity of the carbon skeleton.
  - **<sup>13</sup>C NMR:** Identifies the number of unique carbon atoms and their chemical environments (e.g., carbonyls, olefins, aliphatic carbons).

- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, allowing for the assembly of the complete molecular structure.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

## Biological Activity and Signaling Pathways

While specific quantitative data for the anti-inflammatory activity of **Withaphysalin C** is not readily available in recent literature, extensive research on related withaphysalins isolated from *Physalis minima* provides strong evidence for its likely biological effects and mechanism of action[2][3]. A closely related compound, 2,3-dihydro-**withaphysalin C**, has been shown to be a potent inhibitor of inflammatory responses.

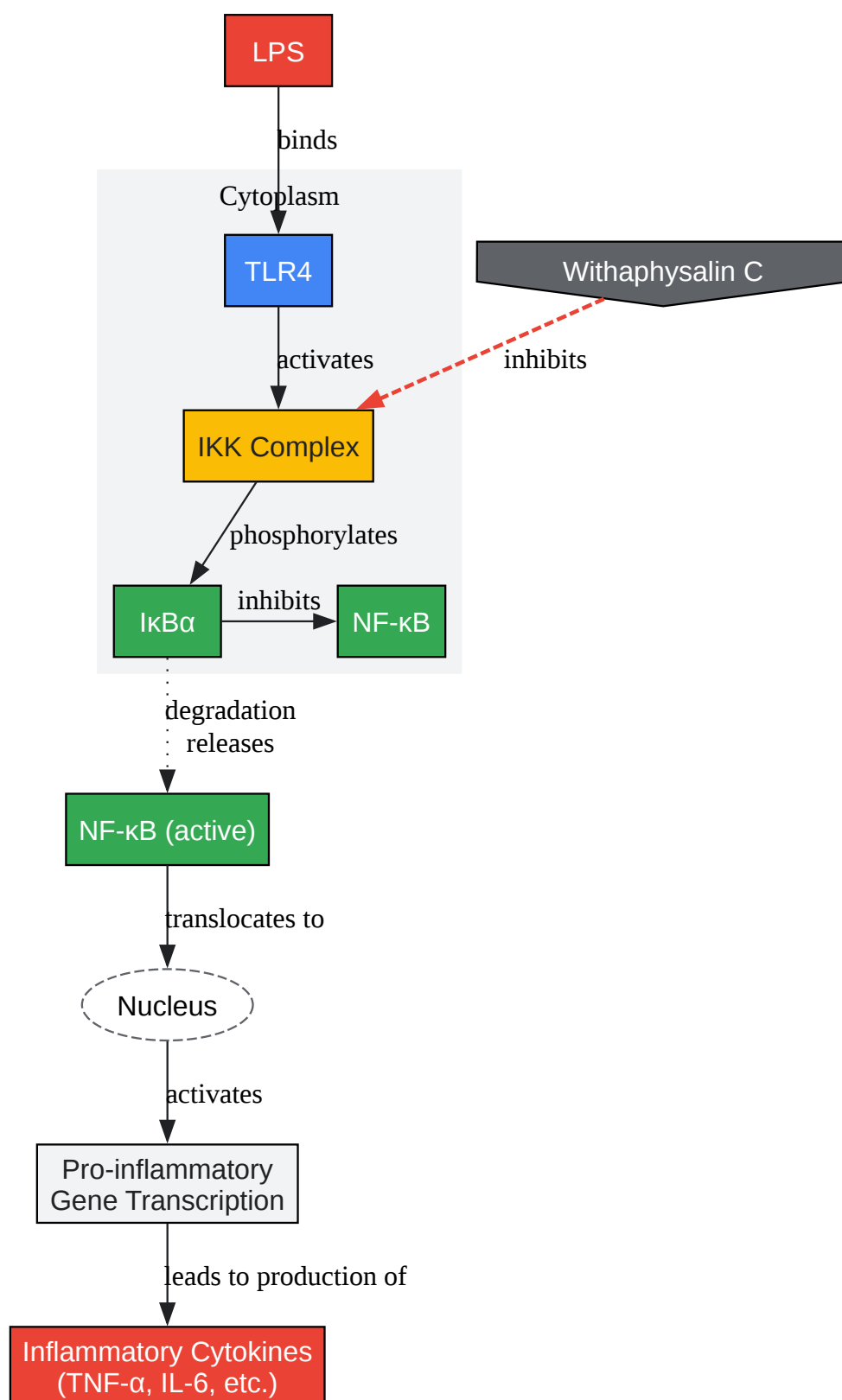
### Anti-inflammatory Activity

Withaphysalins, as a class, are known to possess significant anti-inflammatory properties. Studies on various withaphysalins from *Physalis minima* have demonstrated their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 in cellular models of inflammation[2][3].

### NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a central regulator of the inflammatory response. In an unstimulated state, NF- $\kappa$ B is sequestered in the cytoplasm by its inhibitor, I $\kappa$ B $\alpha$ . Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ . This releases NF- $\kappa$ B, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Based on studies of closely related withanolides, **Withaphysalin C** is hypothesized to exert its anti-inflammatory effects by inhibiting the NF- $\kappa$ B signaling pathway.



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Caption: Hypothesized inhibition of the NF-κB pathway by **Withaphysalin C**.

This proposed mechanism suggests that **Withaphysalin C** may inhibit the IKK complex, thereby preventing the degradation of I $\kappa$ B $\alpha$  and blocking the nuclear translocation of NF- $\kappa$ B. This, in turn, would suppress the expression of inflammatory genes, providing a basis for its therapeutic potential in inflammatory diseases.

## Conclusion and Future Directions

**Withaphysalin C** represents a promising natural product with significant potential for development as an anti-inflammatory agent. Its complex chemical structure and potent biological activity, inferred from related compounds, make it a compelling target for further investigation. Future research should focus on:

- **Total Synthesis:** Development of a synthetic route to **Withaphysalin C** would enable the production of larger quantities for extensive biological testing and the generation of novel analogues with improved therapeutic properties.
- **Quantitative Biological Evaluation:** A thorough investigation of the anti-inflammatory activity of pure **Withaphysalin C** is required to determine its potency (e.g., IC<sub>50</sub> values) in various cellular and in vivo models of inflammation.
- **Mechanism of Action Studies:** Detailed molecular studies are needed to confirm the inhibitory effect of **Withaphysalin C** on the NF- $\kappa$ B pathway and to identify its specific molecular targets.
- **Pharmacokinetic and Toxicological Profiling:** Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of **Withaphysalin C** is essential for its development as a therapeutic candidate.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of **Withaphysalin C** into clinical applications.

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## References

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- 2. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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